(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds containing 1,2,4-oxadiazole rings and acrylamide functionalities have been extensively studied for their biological activities. For instance, thiosemicarbazide derivatives, used as precursors for synthesizing various heterocyclic compounds including 1,2,4-oxadiazoles, exhibited antimicrobial activity against a range of pathogens (Elmagd et al., 2017). Similarly, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of 1,2,4-oxadiazole derivatives in developing anticancer agents (Ravinaik et al., 2021).
Agricultural Applications
The herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share the acrylamide moiety with the compound , demonstrates the potential of such compounds in agriculture. These compounds have shown significant herbicidal activities, suggesting that similar acrylamide derivatives could be explored for controlling weed growth (Wang et al., 2004).
Material Science Applications
In the realm of materials science, derivatives of 1,2,4-oxadiazoles have been utilized in the development of organic sensitizers for solar cell applications, indicating the versatility of this structural unit in harvesting solar energy. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups, including the 1,2,4-oxadiazole ring, have been engineered to exhibit high incident photon to current conversion efficiency (Kim et al., 2006).
Corrosion Inhibition
Acrylamide derivatives have also been investigated for their corrosion inhibition properties. For example, new photo-cross-linkable polymers based on acrylamide have been synthesized and shown to be highly effective in inhibiting the corrosion of mild steel in acidic media, demonstrating the compound's potential application in protecting metal surfaces (Baskar et al., 2014).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-10-18-16(22-20-10)15-13(8-9-23-15)19-14(21)7-6-11-4-2-3-5-12(11)17/h2-9H,1H3,(H,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBCKYXTOICZPX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.